Home > Products > Screening Compounds P36706 > PROTAC EGFR degrader 8
PROTAC EGFR degrader 8 -

PROTAC EGFR degrader 8

Catalog Number: EVT-12522472
CAS Number:
Molecular Formula: C40H46ClN11O5
Molecular Weight: 796.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC EGFR degrader 8 is a novel compound designed to target and degrade the epidermal growth factor receptor, particularly in the context of non-small cell lung cancer. This compound represents a significant advancement in the field of targeted protein degradation, utilizing the proteolysis-targeting chimera (PROTAC) technology to selectively eliminate mutant forms of the epidermal growth factor receptor while sparing the wild-type variant.

Source and Classification

PROTAC EGFR degrader 8 is classified as a small molecule drug that employs PROTAC technology to mediate targeted degradation of specific proteins. It is derived from a combination of an epidermal growth factor receptor inhibitor and an E3 ligase recruiting ligand, specifically designed to enhance selectivity and efficacy against mutant forms of the epidermal growth factor receptor, which are often implicated in therapeutic resistance in lung cancer treatments .

Synthesis Analysis

The synthesis of PROTAC EGFR degrader 8 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are chemically modified to create the desired structure.
  2. E3 Ligase Recruitment: The compound incorporates ligands that recruit E3 ubiquitin ligases, crucial for the degradation process. In this case, ligands such as pomalidomide are often used due to their effective binding properties .
  3. Linker Design: A flexible linker is utilized to connect the epidermal growth factor receptor inhibitor with the E3 ligase ligand, which is essential for facilitating the interaction between these two components .
  4. Purification and Characterization: The final product is purified using chromatographic techniques and characterized by spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular formula for PROTAC EGFR degrader 8 is C40H46ClN11OC_{40}H_{46}ClN_{11}O, with a molecular weight of approximately 726.29 g/mol. The structure features a central core that interacts with the epidermal growth factor receptor, flanked by components that facilitate binding to E3 ligases .

Structural Data

  • Chemical Formula: C40H46ClN11OC_{40}H_{46}ClN_{11}O
  • Molecular Weight: 726.29 g/mol
  • Appearance: Light brown to brown solid at room temperature.
Chemical Reactions Analysis

The mechanism of action for PROTAC EGFR degrader 8 involves several critical chemical reactions:

  1. Ubiquitination: Upon binding to both the target epidermal growth factor receptor and an E3 ligase, PROTAC EGFR degrader 8 facilitates the ubiquitination of the receptor.
  2. Proteasomal Degradation: The ubiquitinated receptor is then recognized by the proteasome, leading to its degradation into small peptides .
  3. Concentration-Dependent Activity: Studies indicate that degradation activity is concentration-dependent, with effective degradation observed at nanomolar concentrations in cellular assays .
Mechanism of Action

The mechanism by which PROTAC EGFR degrader 8 exerts its effects involves:

  1. Target Recruitment: The compound binds simultaneously to the epidermal growth factor receptor and an E3 ligase, forming a ternary complex.
  2. Ubiquitin Conjugation: This complex facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.
  3. Degradation Pathway Activation: Once polyubiquitinated, the target protein is directed to the proteasome for degradation, leading to reduced levels of mutant epidermal growth factor receptors in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: Light brown to brown
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various conditions (e.g., temperature, pH) needs to be assessed during formulation development.
  • Reactivity: Reacts with E3 ligases through covalent bonding mechanisms typical of PROTACs.
Applications

PROTAC EGFR degrader 8 has several significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily being explored as a therapeutic agent for treating non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor.
  • Overcoming Drug Resistance: By selectively degrading mutant forms of epidermal growth factor receptors, it offers a potential strategy to overcome resistance associated with traditional small molecule inhibitors .
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and understanding cellular responses to targeted therapies.

Properties

Product Name

PROTAC EGFR degrader 8

IUPAC Name

2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C40H46ClN11O5

Molecular Weight

796.3 g/mol

InChI

InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48)

InChI Key

YDHBIZKMLPNNQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.